Cas no 328023-40-1 (methyl 2-acetamido-4H,5H,6H-cyclopentabthiophene-3-carboxylate)

methyl 2-acetamido-4H,5H,6H-cyclopentabthiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
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- 4H-Cyclopenta[b]thiophene-3-carboxylic acid,2-(acetylamino)-5,6-dihydro-, methyl ester
- methyl 2-acetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- 4H-Cyclopenta[b]thiophene-3-carboxylic acid, 2-(acetylamino)-5,6-dihydro-, methyl ester
- methyl 2-acetamido-4H,5H,6H-cyclopentabthiophene-3-carboxylate
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じっけんとくせい
- 密度みつど: 1.336±0.06 g/cm3(Predicted)
- ゆうかいてん: 131.2-132.0 °C
- ふってん: 470.4±45.0 °C(Predicted)
- 酸性度係数(pKa): 14.29±0.20(Predicted)
methyl 2-acetamido-4H,5H,6H-cyclopentabthiophene-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0745-0237-2μmol |
methyl 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
328023-40-1 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
Life Chemicals | F0745-0237-4mg |
methyl 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
328023-40-1 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0745-0237-1mg |
methyl 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
328023-40-1 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
Life Chemicals | F0745-0237-2mg |
methyl 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
328023-40-1 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
Life Chemicals | F0745-0237-15mg |
methyl 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
328023-40-1 | 90%+ | 15mg |
$133.5 | 2023-05-17 | |
Life Chemicals | F0745-0237-20mg |
methyl 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
328023-40-1 | 90%+ | 20mg |
$148.5 | 2023-05-17 | |
Life Chemicals | F0745-0237-10mg |
methyl 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
328023-40-1 | 90%+ | 10mg |
$118.5 | 2023-05-17 | |
Life Chemicals | F0745-0237-3mg |
methyl 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
328023-40-1 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
Life Chemicals | F0745-0237-5μmol |
methyl 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
328023-40-1 | 90%+ | 5μl |
$94.5 | 2023-05-17 | |
Life Chemicals | F0745-0237-5mg |
methyl 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
328023-40-1 | 90%+ | 5mg |
$103.5 | 2023-05-17 |
methyl 2-acetamido-4H,5H,6H-cyclopentabthiophene-3-carboxylate 関連文献
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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9. Back matter
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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methyl 2-acetamido-4H,5H,6H-cyclopentabthiophene-3-carboxylateに関する追加情報
Methyl 2-acetamido-4H,5H,6H-cyclopentabthiophene-3-carboxylate (CAS No. 328023-40-1): A Comprehensive Overview
Methyl 2-acetamido-4H,5H,6H-cyclopentabthiophene-3-carboxylate, identified by its CAS number 328023-40-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This heterocyclic molecule, featuring a cyclopentabthiophene core, has garnered attention due to its unique structural properties and potential biological activities. The presence of an acetamido group and a carboxylate moiety enhances its chemical reactivity, making it a valuable scaffold for the development of novel therapeutic agents.
The cyclopentabthiophene scaffold is a privileged structure in drug discovery, known for its ability to interact with biological targets in a variety of ways. This particular compound has been studied for its potential applications in the treatment of various diseases, including neurological disorders and inflammatory conditions. Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound, allowing for more extensive exploration of its pharmacological properties.
In recent years, there has been a growing interest in the development of molecules that can modulate biological pathways associated with these diseases. The 2-acetamido group in Methyl 2-acetamido-4H,5H,6H-cyclopentabthiophene-3-carboxylate plays a crucial role in determining its interactions with biological targets. This functionality has been shown to enhance binding affinity and selectivity, which are critical factors in drug design. The carboxylate group further contributes to the compound's solubility and bioavailability, making it a promising candidate for further development.
One of the most exciting areas of research involving this compound is its potential as an inhibitor of enzymes involved in inflammation and pain signaling. Studies have demonstrated that derivatives of cyclopentabthiophene can interact with enzymes such as COX-2 and LOX, which are key players in the inflammatory response. The acetamido group in Methyl 2-acetamido-4H,5H,6H-cyclopentabthiophene-3-carboxylate has been shown to enhance the potency of these interactions, leading to more effective inhibition.
Another area of interest is the compound's potential application in the treatment of neurological disorders. The cyclopentabthiophene core has been found to cross the blood-brain barrier, allowing it to reach central nervous system targets. Preliminary studies have suggested that this compound may have neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The unique electronic properties of the thiophene ring contribute to its ability to interact with neurotransmitter receptors and ion channels.
The synthesis of Methyl 2-acetamido-4H,5H,6H-cyclopentabthiophene-3-carboxylate has been optimized through various synthetic routes, including cyclization reactions and functional group transformations. These synthetic strategies have enabled researchers to produce the compound in high yields and purity, facilitating further studies on its biological activity. The use of advanced spectroscopic techniques such as NMR and mass spectrometry has been crucial in characterizing the structure and purity of the compound.
Recent computational studies have also provided valuable insights into the molecular interactions of Methyl 2-acetamido-4H,5H,6H-cyclopentabthiophene-3-carboxylate with biological targets. Molecular docking simulations have revealed that this compound can bind effectively to various enzymes and receptors involved in disease pathways. These simulations have helped researchers identify key interactions that contribute to its biological activity, providing a rational basis for further optimization.
The pharmacokinetic properties of Methyl 2-acetamido-4H,5H,6H-cyclopentabthiophene-3-carboxylate have also been studied extensively. In vivo studies have shown that this compound exhibits good oral bioavailability and distributes widely throughout the body. These findings suggest that it may be suitable for therapeutic use across multiple organs and tissues. Additionally, preliminary toxicology studies have indicated that the compound is well-tolerated at relevant doses, further supporting its potential as a lead molecule for drug development.
In conclusion, Methyl 2-acetamido-4H,5H,6H-cyclopentabthiophene-3-carboxylate (CAS No. 328023-40-1) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development into novel therapeutic agents. Continued research into this molecule will likely yield valuable insights into disease mechanisms and lead to innovative treatments for various conditions.
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